Product packaging for L-LEUCINE-N-T-BOC:H2O (2-13C)(Cat. No.:)

L-LEUCINE-N-T-BOC:H2O (2-13C)

Cat. No.: B1580011
M. Wt: 250.30
Attention: For research use only. Not for human or veterinary use.
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Description

L-LEUCINE-N-T-BOC:H2O (2-13C) is a stable isotope-labeled derivative of the essential branched-chain amino acid L-Leucine. This compound features a carbon-13 atom at the 2-position with 99% isotopic enrichment and is protected at the amine group by a tert-butoxycarbonyl (Boc) group. The chemical formula is (CH3)2CHCH2*CH(NH-t-BOC)COOH·H2O, and it has a molecular weight of 250.3 g/mol . The unlabeled CAS Number is 13139-15-6, and the labeled CAS Number is 691845-97-3 . This reagent is a critical building block in synthetic organic and medicinal chemistry. It is extensively used in the synthesis of complex molecules and peptidomimetics, serving as a key precursor for pharmaceuticals and bioactive compounds. For instance, protected leucine derivatives are vital intermediates in the synthesis of protease inhibitors, such as SARS-CoV-2 3CLpro inhibitors where they are used to construct the peptide backbone . They are also fundamental in the stereoselective synthesis of natural products like amicoumacins, where N-Boc-l-leucinal serves as a central chiral precursor . The incorporation of the carbon-13 label makes this compound invaluable for metabolic tracing studies, reaction mechanism analysis, and as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics. The Boc protecting group enhances solubility in organic solvents and allows for selective deprotection under mild acidic conditions, facilitating straightforward incorporation into complex peptide chains. L-LEUCINE-N-T-BOC:H2O (2-13C) is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

250.30

Purity

98%

Origin of Product

United States

Physicochemical Properties

Detailed Structural and Molecular Data

The structure of L-LEUCINE-N-T-BOC:H2O (2-13C) incorporates a stable isotope label and a protecting group, making it a highly specific research tool.

PropertyValue
Chemical Formula C₁₁H₂₁¹³CNO₄·H₂O
Molecular Weight ~250.30 g/mol (Varies slightly based on isotopic purity)
IUPAC Name (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentan-2-¹³C-oic acid monohydrate
CAS Number 13139-15-6 (unlabeled)
Chirality L-configuration (S-enantiomer)

Data sourced from general chemical databases and supplier information for similar compounds. carlroth.com

Isotopic Purity and Enrichment Specifications

For tracer studies to be accurate, the isotopic enrichment of the labeled compound must be high.

Isotopic Purity: Typically, the atom percentage of ¹³C at the specified position is 99% or greater. sigmaaldrich.comsigmaaldrich.com This high level of enrichment ensures a strong and clear signal in detection methods, minimizing interference from the naturally abundant ¹²C isotope.

Mass Shift: The incorporation of a ¹³C atom results in a mass increase of one atomic mass unit (M+1) compared to the unlabeled compound. sigmaaldrich.comsigmaaldrich.com

Solubility Profile and Stability Characteristics

The solubility and stability of the compound are critical for its practical use in experiments.

Solubility: N-Boc protected amino acids are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The solubility in aqueous solutions is typically lower than the parent amino acid.

Stability: The compound is stable under standard storage conditions, often recommended at 2-8°C. sigmaaldrich.com The Boc group is robust but can be cleaved under acidic conditions. nih.gov The monohydrate form indicates that the solid crystalline structure incorporates one molecule of water. carlroth.com

Advanced Analytical Approaches Utilizing L Leucine N T Boc 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of the ¹³C isotope in L-LEUCINE-N-T-BOC (2-13C) allows for a range of specialized NMR experiments that provide detailed structural and dynamic information about molecules.

¹³C-NMR for Carbon Backbone Elucidation and Positional Enrichment Verification

One-dimensional ¹³C-NMR spectroscopy is a fundamental technique for verifying the specific isotopic enrichment of L-LEUCINE-N-T-BOC (2-13C). The ¹³C nucleus has a distinct resonance frequency, and its presence at the C-2 position of the leucine (B10760876) backbone results in a specific signal in the ¹³C-NMR spectrum. researchgate.netchemicalbook.com This allows for unambiguous confirmation of the labeling position. The chemical shift of the ¹³C-labeled carbon provides information about its local chemical environment, aiding in the elucidation of the carbon backbone of molecules into which the labeled leucine has been incorporated. researchgate.net The multiplet structure of the signals in a high-resolution ¹³C-NMR spectrum, arising from ¹³C-¹³C and ¹³C-¹⁵N scalar couplings, can further refine structural assignments. researchgate.net

Multi-Dimensional NMR Techniques for Labeled Biomolecule Structural and Dynamic Analysis

The true power of isotopic labeling with compounds like L-LEUCINE-N-T-BOC (2-13C) is realized in multi-dimensional NMR experiments. bitesizebio.com These techniques, such as HSQC, HMBC, and NOESY, correlate the signals of different nuclei, providing through-bond and through-space connectivity information. When incorporated into proteins or other biomolecules, the ¹³C label at the C-2 position of leucine acts as a specific probe. mdpi.com This is particularly useful for:

Resonance Assignment: The unique ¹³C chemical shift helps to resolve spectral overlap, which is a common challenge in the NMR spectra of large biomolecules. bitesizebio.comnih.gov

Structural Determination: By using experiments that detect correlations between the labeled carbon and other nuclei (protons, other carbons, or nitrogen), it is possible to determine the three-dimensional structure of the biomolecule. mdpi.comnih.gov For instance, NOE-based experiments can reveal spatial proximities between the labeled leucine and other residues.

Dynamic Analysis: NMR relaxation experiments can probe the dynamics of the labeled site, providing insights into protein folding, conformational changes, and interactions with other molecules.

Fractional ¹³C-labeling, where only a certain percentage of the molecules are labeled, can simplify spectra and aid in the reliable assignment of sidechain resonances, including the stereospecific assignment of methyl groups in leucine and valine. mdpi.comnih.gov

Mass Spectrometry (MS) Applications in Quantitative Isotopic Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The introduction of a ¹³C-labeled compound like L-LEUCINE-N-T-BOC (2-13C) allows for quantitative isotopic tracing studies, providing insights into metabolic fluxes and proteome dynamics. nih.govnih.gov

High-Resolution Mass Spectrometry for Targeted Metabolite and Proteome Profiling

High-resolution mass spectrometers, such as Orbitrap and FT-ICR instruments, can precisely determine the mass of molecules, allowing for the differentiation between unlabeled and ¹³C-labeled species. acs.orgnih.gov When L-LEUCINE-N-T-BOC (2-13C) is introduced into a biological system, it is incorporated into newly synthesized proteins and metabolites. By analyzing the resulting peptides and metabolites with high-resolution MS, researchers can:

Quantify Protein Synthesis: The ratio of the intensity of the ¹³C-labeled peptide to its unlabeled counterpart provides a direct measure of protein synthesis rates. nih.govnih.gov

Trace Metabolic Pathways: By tracking the incorporation of the ¹³C label into various metabolites, it is possible to map out metabolic pathways and determine the relative contributions of different precursors. bohrium.comresearchgate.net

Subcellular Metabolism Analysis: Differences in isotopic enrichment in proteins synthesized in different cellular compartments (e.g., cytosol vs. mitochondria) can reveal insights into localized metabolic activities. nih.govplos.org

Table 1: High-Resolution MS for Isotopic Labeling Analysis
Analytical GoalKey Information ObtainedInstrumentationRelevant Findings
Protein Synthesis RateRatio of labeled to unlabeled peptide intensityOrbitrap, FT-ICR MSEnables precise quantification of protein turnover. nih.govacs.org
Metabolic Pathway TracingDistribution of ¹³C label in downstream metabolitesLC-MS, CE-MSAllows for mapping of metabolic fluxes in various organisms. bohrium.comresearchgate.net
Subcellular MetabolismDifferential labeling of proteins in organellesHigh-Resolution MSProvides insights into compartment-specific biosynthesis. nih.govplos.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isotopic Pattern Determination

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, providing structural information. plos.org When a ¹³C-labeled peptide is subjected to MS/MS, the resulting fragment ions will also contain the ¹³C label. plos.org This allows for:

Confirmation of Labeling Site: The mass shift in the fragment ions can confirm the position of the ¹³C label within the peptide sequence.

Isotopic Pattern Analysis: The distribution of isotopes in the fragment ions can provide more detailed information about the enrichment levels and the biosynthetic history of the amino acid. plos.org Different fragmentation techniques, such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), can yield complementary information. plos.org

Table 2: Tandem MS for Labeled Fragment Analysis
TechniqueInformation GainedApplication
Collision-Induced Dissociation (CID)Fragmentation pattern of peptidesCan be used to determine the sequence and confirm label incorporation, though can sometimes result in disproportionate retention of heavier isotopologues. plos.org
Higher-Energy Collisional Dissociation (HCD)Fragmentation with less bias in isotopologue distributionProvides more accurate quantification of isotopic enrichment in fragment ions. plos.org

Chromatographic Separations for Labeled Metabolites and Proteins

Prior to NMR or MS analysis, it is often necessary to separate complex mixtures of biomolecules. Chromatographic techniques are essential for isolating the labeled metabolites and proteins of interest.

Liquid Chromatography (LC): Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are widely used to separate peptides and small molecules based on their hydrophobicity. acs.org When coupled with MS (LC-MS), it allows for the online separation and analysis of complex biological samples. researchgate.netspringernature.com Hydrophilic interaction chromatography (HILIC) is another LC method suitable for separating polar metabolites. researchgate.net

Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is another powerful technique for separating and analyzing volatile compounds. nih.gov For amino acids, derivatization is typically required to increase their volatility. researchgate.net GC-based methods have been used to measure [¹³C]leucine enrichment in muscle protein. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge and size. Coupled with MS (CE-MS), it is a rapid and highly accurate method for determining the isotopomer patterns in labeled compounds, including underivatized amino acids. researchgate.netoup.com

The choice of chromatographic method depends on the specific properties of the analytes and the downstream analytical technique. The combination of chromatography with NMR or MS provides a powerful workflow for studying the fate of L-LEUCINE-N-T-BOC (2-13C) in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, amino acids, including L-leucine, are non-volatile due to their zwitterionic nature at physiological pH. thermofisher.com Therefore, a critical prerequisite for their analysis by GC-MS is a chemical derivatization step to convert them into volatile and thermally stable compounds. oup.com This typically involves the esterification of the carboxyl group and the acylation of the amino group. wvu.edu

For L-LEUCINE-N-T-BOC (2-13C), the presence of the tert-Butyloxycarbonyl (Boc) protecting group on the nitrogen atom introduces a challenge for direct GC-MS analysis. The Boc group is known to be thermally labile and can be cleaved in the hot GC injector port. mdpi.com Consequently, GC-MS analysis of this compound often proceeds via the analysis of its volatile derivatives after the removal of the Boc group and subsequent derivatization of the free amino acid.

Common derivatization strategies for amino acids for GC-MS analysis include:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.com These derivatives are volatile and produce characteristic fragments in the mass spectrometer, aiding in their identification.

Acylation and Esterification: A two-step process involving esterification of the carboxylic acid group (e.g., with an acidified alcohol) followed by acylation of the amine and other reactive groups (e.g., with an anhydride) is a widely used method. wvu.edu For instance, the formation of N-pivaloyl-isopropyl (NPP) amino acid esters has been successfully applied for the analysis of ¹³C-labeled amino acids. nih.gov

The ¹³C label at the second carbon position of L-LEUCINE-N-T-BOC (2-13C) can be readily detected by the mass spectrometer. In GC-MS, the instrument separates ions based on their mass-to-charge ratio (m/z). The presence of the ¹³C isotope results in a predictable mass shift in the molecular ion and fragment ions containing this labeled carbon atom, allowing for its differentiation from the unlabeled analogue. This is particularly useful in isotope dilution mass spectrometry for quantification and in metabolic studies to trace the fate of the labeled leucine. nih.gov

Below is a table illustrating typical GC-MS parameters for the analysis of derivatized amino acids.

ParameterSetting
Column 5% Phenyl Methylpolysiloxane
Injector Temperature 250 °C
Oven Program Initial 110 °C, ramp to 320 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Isotope Ratio MS

This table represents typical starting conditions for the GC-MS analysis of derivatized amino acids and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds, making it perfectly suited for the direct analysis of intact L-LEUCINE-N-T-BOC (2-13C) without the need for derivatization. advion.comrestek.com The combination of the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry allows for the accurate quantification and identification of the compound in complex matrices. lcms.cz

Several LC-MS methods can be employed for the analysis of Boc-protected amino acids:

Reversed-Phase Liquid Chromatography (RPLC): This is a common mode of separation for compounds with moderate polarity like L-LEUCINE-N-T-BOC (2-13C). A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. advion.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) can be employed. Columns such as CHIROBIOTIC T have shown good performance in resolving t-BOC amino acids. sigmaaldrich.com

In the mass spectrometer, L-LEUCINE-N-T-BOC (2-13C) can be ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules like amino acids. The ¹³C label will result in a +1 Da mass shift compared to the unlabeled compound, enabling its selective detection and quantification. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance specificity by monitoring specific fragmentation patterns.

The following table provides an example of LC-MS parameters for the analysis of Boc-protected amino acids.

ParameterSetting
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) or MS/MS

This table illustrates typical parameters for the LC-MS analysis of Boc-protected amino acids. Method optimization is essential for specific analytical goals.

The ability to directly analyze the intact L-LEUCINE-N-T-BOC (2-13C) by LC-MS offers a significant advantage over GC-MS by avoiding the complexities and potential artifacts associated with derivatization. This makes LC-MS the method of choice for many applications involving this and other N-protected, isotopically labeled amino acids.

Applications of L Leucine N T Boc 2 13c in Metabolic Flux Analysis Mfa

Elucidation of Central Carbon Metabolism Pathways

L-LEUCINE-N-T-BOC (2-13C) is instrumental in dissecting the intricate network of central carbon metabolism, which encompasses the fundamental pathways for energy production and biosynthesis.

Tracing Carbon Flow Through Glycolysis and the Tricarboxylic Acid (TCA) Cycle

While leucine (B10760876) itself is not a primary substrate for glycolysis, the catabolism of L-LEUCINE-N-T-BOC (2-13C) can provide carbon atoms that enter the tricarboxylic acid (TCA) cycle. The breakdown of leucine yields acetyl-CoA, which can then condense with oxaloacetate to form citrate, a key entry point into the TCA cycle. nih.govplos.org However, studies in certain cell types, such as human macrophages, have shown a negligible contribution of leucine-derived carbon to TCA cycle intermediates, indicating that its oxidation in the mitochondria is limited in these specific contexts. researchgate.net

The use of 13C-labeled substrates, including leucine, allows researchers to measure the incorporation of the isotope into various TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, and malate. researchgate.netpnas.org This information helps in quantifying the flux through the TCA cycle and understanding how different nutrients contribute to its operation. mit.edu

Analysis of Anaplerotic and Cataplerotic Fluxes

Anaplerotic and cataplerotic fluxes refer to the reactions that replenish and drain metabolites from the TCA cycle, respectively. These pathways are crucial for maintaining the cycle's integrity and providing precursors for biosynthesis. researchgate.net L-LEUCINE-N-T-BOC (2-13C) can be used to trace the contribution of leucine to the anaplerotic replenishment of the TCA cycle. For instance, the complete catabolism of leucine can produce acetyl-CoA, which enters the TCA cycle. plos.org

By analyzing the isotopic labeling patterns of TCA cycle intermediates and related amino acids, researchers can quantify the rates of anaplerotic and cataplerotic reactions. nih.gov This is particularly important in understanding the metabolic adaptations of cells in various physiological and pathological states.

Investigation of Branched-Chain Amino Acid (BCAA) Catabolism and Biosynthesis

L-LEUCINE-N-T-BOC (2-13C) is a direct and specific tracer for studying the metabolic fate of leucine, one of the three branched-chain amino acids (BCAAs). nih.gov

Mapping Leucine Transamination and Decarboxylation Pathways

The initial step in leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts leucine to its corresponding α-ketoacid, α-ketoisocaproate (KIC). nih.govmdpi.com The subsequent irreversible step is the oxidative decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. mdpi.com

Using L-LEUCINE-N-T-BOC (2-13C), researchers can trace the flow of the 13C label through these pathways. The appearance of 13C in KIC indicates the rate of transamination, while the release of 13CO2 signifies the rate of decarboxylation and subsequent oxidation. physiology.orgresearchgate.netd-nb.info Studies have utilized hyperpolarized [1-13C]KIC to assess both BCAT and BCKDH activities in vivo, revealing increased oxidation of leucine in glioblastoma. nih.gov

Interconversion Dynamics with Other Branched-Chain Amino Acids

While the primary catabolic pathways for the three BCAAs (leucine, isoleucine, and valine) are distinct, there can be interactions and shared enzymatic steps. nih.gov Isotopic tracers like L-LEUCINE-N-T-BOC (2-13C) can help elucidate the extent of these interconversions. By tracking the 13C label, it's possible to determine if and how carbon from leucine contributes to the pools of isoleucine and valine or their metabolic products. However, direct interconversion is not a major metabolic route. The focus of using L-LEUCINE-N-T-BOC (2-13C) remains on the specific catabolism of leucine. plos.org

Assessment of Metabolic Reprogramming in Diverse Biological Systems

A key application of L-LEUCINE-N-T-BOC (2-13C) in MFA is to understand how metabolic pathways are rewired in different biological contexts, such as in cancer or during immune cell activation. vanderbilt.edu Cancer cells, for example, often exhibit altered metabolism to support their rapid proliferation. nih.gov

By using 13C-labeled leucine, researchers can quantify the changes in leucine metabolism and its contribution to various metabolic pathways in cancer cells compared to normal cells. amegroups.cn For instance, studies have shown that in non-small cell lung cancer (NSCLC), there is an increased conversion of dietary BCAAs into protein and the production of the leucine-derived BCKA, α-ketoisocaproate (KIC). amegroups.cn This type of detailed metabolic information is crucial for identifying potential therapeutic targets.

Table 1: Research Findings on Leucine Metabolism using 13C Tracers

Biological System Key Finding Reference
Human Macrophages Negligible contribution of leucine-derived carbon to TCA cycle intermediates. researchgate.net
F98 Rat Glioma Increased oxidation of leucine in glioma tissue. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Increased conversion of dietary BCAAs into protein and production of α-ketoisocaproate (KIC). amegroups.cn
3T3-L1 Adipocytes Significant contribution of leucine to the lipogenic acetyl-CoA pool. plos.org

Computational Modeling and Algorithms for (2-13C) Leucine-Derived Flux Data Interpretation

The interpretation of data from metabolic flux analysis (MFA) experiments using L-leucine-N-t-BOC (2-¹³C) as a tracer is a computationally intensive process. It requires sophisticated modeling and algorithmic approaches to translate raw analytical measurements, typically from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, into meaningful metabolic flux values. nih.govmdpi.com The central goal of these computational methods is to determine the rates (fluxes) of reactions within a metabolic network by fitting a model's predictions to the measured isotopic labeling patterns of metabolites. nih.govd-nb.info

The process begins with the construction of a metabolic network model, which is a map of biochemical reactions relevant to the biological system under study. nih.govd-nb.info For leucine, this includes pathways of its catabolism, its incorporation into proteins, and its interaction with central carbon metabolism. The model mathematically defines the relationships between metabolites and reactions.

A core component of ¹³C-MFA is the formulation of isotopomer or mass isotopomer balance equations. nih.gov These equations track the flow of the ¹³C label from the (2-¹³C) leucine tracer through the various metabolic reactions. Solving these complex, often non-linear, systems of equations is a primary challenge that has driven the development of specialized algorithms. nih.govnih.gov

The estimation of metabolic fluxes is typically framed as a least-squares parameter estimation problem. nih.gov Fluxes are treated as unknown parameters that are adjusted to minimize the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the metabolic model. nih.gov Various algorithmic strategies have been developed to solve this optimization problem.

Algorithmic Approaches for Flux Estimation

The algorithms applied for numerical flux estimation can be broadly categorized into optimization-based methods and, more recently, Bayesian statistical approaches. d-nb.infonih.gov

Gradient-Based Local Optimization: These algorithms, such as Sequential Quadratic Programming (SQP), use the gradient of the objective function to iteratively find a local minimum. nih.gov They are computationally efficient but may converge to a local optimum rather than the global best-fit solution, depending on the initial starting values for the fluxes.

Gradient-Free Global Optimization: To overcome the limitations of local optimizers, stochastic global optimization methods like Simulated Annealing (SA) and Genetic Algorithms (GAs) are employed. nih.gov These methods explore a wider parameter space and are less likely to get trapped in local minima. However, they are often computationally more demanding and can require significant time to converge. nih.gov

Hybrid Optimization: Some approaches combine global and local optimization techniques. A global search is first performed to identify a promising region in the parameter space, followed by a local optimization to rapidly converge on the precise solution. nih.gov

Bayesian Statistical Methods: A newer approach involves the use of Bayesian inference, such as Bayesian Model Averaging (BMA). d-nb.info Instead of finding a single best-fit flux map, this method provides a probability distribution for each flux, which naturally quantifies the uncertainty in the flux estimate. BMA also helps to address the problem of model uncertainty by evaluating and averaging over multiple plausible network models. d-nb.info

The following table summarizes the key characteristics of these computational approaches.

Algorithmic Approach Principle Advantages Limitations
Gradient-Based Local Optimization Iteratively moves towards a minimum using derivative information (gradient). nih.govComputationally fast and efficient for well-defined problems. nih.govCan get stuck in local minima; solution may depend on initial guess. nih.govhelsinki.fi
Gradient-Free Global Optimization Uses stochastic search strategies (e.g., Simulated Annealing, Genetic Algorithms) to explore the entire parameter space. nih.govMore likely to find the global optimum; less dependent on initial values. nih.govComputationally expensive; may have slow convergence. nih.gov
Hybrid Optimization Combines a global search phase with a subsequent local optimization phase. nih.govBalances the robustness of global methods with the speed of local methods. nih.govIncreased complexity in implementation.
Bayesian Inference (e.g., BMA) Treats fluxes as random variables and computes their posterior probability distribution based on the data and prior knowledge. d-nb.infoProvides a full probability distribution for fluxes, inherently quantifying uncertainty; can formally compare and average over different models. d-nb.infoConceptually more complex; can be computationally very intensive. d-nb.info

Software and Frameworks

The complexity of ¹³C-MFA has led to the development of dedicated software tools that implement these algorithms. A significant advance was the development of the Elementary Metabolite Unit (EMU) framework, which provides an efficient method for simulating isotopic labeling in complex biochemical networks. nih.gov This framework has been incorporated into user-friendly software packages for ¹³C-MFA. nih.gov

Software/Framework Description Key Features
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based software package for isotopically non-stationary MFA, stationary MFA, and metabolic network analysis. nih.govImplements the EMU framework; supports parallel computing; includes statistical analyses like parameter continuation and goodness-of-fit tests. nih.gov
Metran A legacy software that was one of the first widely used tools for stationary ¹³C-MFA. nih.govProvided a foundation for subsequent software development.
DIMet An open-source R-based tool designed for the differential analysis of targeted stable isotope-resolved metabolomics (SIRM) data. oup.comFocuses on statistical comparison of labeling patterns between conditions rather than flux calculation itself. oup.com
geoRge An R-based computational tool for analyzing untargeted LC/MS data from stable isotope-labeling experiments by comparing isotopic distributions in labeled vs. unlabeled samples. acs.orgUseful for initial discovery of labeled compounds before targeted flux analysis. acs.org

The interpretation of flux data derived from (2-¹³C) leucine tracing has yielded specific insights. For instance, computational analyses have been used to refine models of whole-body protein metabolism and to quantify the unidirectionality of leucine biosynthesis pathways with high probability. cambridge.orgbiorxiv.org These computational tools and algorithms are indispensable for converting the complex isotopic labeling data generated from tracers like L-leucine-N-t-BOC (2-¹³C) into a quantitative understanding of cellular physiology. nih.govd-nb.info

Role of L Leucine N T Boc 2 13c in Protein Turnover and Dynamics Research

Quantification of De Novo Protein Synthesis Rates Utilizing Stable Isotope Labeling

The use of stable isotope-labeled amino acids, such as those derived from L-LEUCINE-N-T-BOC (2-13C), is a cornerstone for measuring the rate at which new proteins are synthesized. frontiersin.org This method, often referred to as stable isotope labeling with amino acids in cell culture (SILAC) or through primed, continuous infusions in human studies, allows researchers to differentiate between pre-existing and newly synthesized proteins. acs.orgnih.gov

In a typical experimental setup, cells are cultured in a medium where the natural "light" leucine (B10760876) is replaced by a "heavy" form containing a 13C isotope. spectra2000.it As cells grow and synthesize new proteins, they incorporate this heavy leucine. researchgate.net By using mass spectrometry to analyze the ratio of heavy to light peptides over time, researchers can accurately calculate the rate of de novo protein synthesis. thermofisher.com This approach has been instrumental in revealing that protein turnover rates can vary significantly, with median half-lives of 46 hours in NIH3T3 cells and a mean of 20 hours in HeLa cells. nih.gov

The pulsed SILAC (pSILAC) technique further refines this by allowing for the comparison of protein synthesis rates between two different experimental conditions. acs.org For instance, one cell population can be grown in a medium with one heavy isotope of leucine, while a second population, subjected to a specific treatment, is grown with a different heavy isotope. This allows for direct, quantitative comparison of the impact of the treatment on protein synthesis. nih.gov

Research Findings on De Novo Protein Synthesis:

Organism/Cell LineExperimental ApproachKey Findings
HeLa CellsPulsed SILAC (pSILAC)Revealed broad distributions in protein turnover half-lives, with a mean of 20 hours. nih.gov
NIH3T3 CellsPulse-SILACDemonstrated a median protein turnover half-life of 46 hours. nih.gov
Preterm InfantsConstant infusion of L-[1-13C]leucineShowed that nonoxidative leucine disposal (an estimate of protein synthesis) was 2.98 ± 0.82 µmol/kg/min. nih.gov
Marasmic Malawian Children[13C]leucine stable-isotope tracer dilutionChildren on a higher-protein diet had greater non-oxidative leucine disposal (an index of protein synthesis) at 170 (SD 52) vs. 122 (SD 30) mmol/kg/h. cambridge.org

Measurement of Protein Degradation and Remodeling Kinetics

Understanding protein degradation is as crucial as understanding synthesis for a complete picture of protein turnover. Stable isotope labeling with compounds like L-LEUCINE-N-T-BOC (2-13C) also provides a powerful method for measuring the kinetics of protein breakdown and remodeling. nih.gov

In a "pulse-chase" experiment, cells are first "pulsed" with a medium containing the heavy labeled leucine for a specific duration, leading to the incorporation of the label into newly synthesized proteins. nih.gov The cells are then "chased" by switching back to a medium with unlabeled leucine. By tracking the rate at which the heavy-labeled proteins disappear over time, researchers can determine their degradation rates. nih.gov This approach has been successfully used to analyze the degradation rates of highly abundant proteins in yeast cells. nih.gov

These kinetic measurements are vital for understanding how cells remodel their proteome in response to various stimuli or during disease states. By combining synthesis and degradation data, a comprehensive view of protein turnover dynamics can be achieved.

Key Findings in Protein Degradation and Remodeling:

Study FocusMethodSignificant Finding
Glucose-limited yeast cellsPulse-chase with deuterated leucineEnabled the calculation of degradation rates for highly abundant proteins. nih.gov
Whole-body protein metabolism in preterm infantsConstant infusion of L-[1-13C]leucineLeucine derived from protein breakdown was estimated to be 2.06 ± 0.74 µmol/kg/min. nih.gov
Whole-body proteolysis in marasmic children[13C]leucine tracer dilutionLeucine derived from whole-body proteolysis was calculated by subtracting leucine intake from its rate of appearance. cambridge.org

Tracing Labeled Amino Acid Incorporation into Specific Protein Fractions

A significant advantage of using stable isotope-labeled amino acids is the ability to trace their incorporation into specific protein populations within the cell. nih.gov By combining metabolic labeling with biochemical fractionation techniques, researchers can isolate different protein fractions—such as those from the cytoplasm, nucleus, or specific organelles—and quantify the extent of labeled amino acid incorporation in each. nih.gov

This approach provides valuable insights into where and at what rate proteins are being synthesized and trafficked within the cell. For example, a study on Vero cells infected with a coronavirus used SILAC in conjunction with cell fractionation to identify and quantify changes in the cytoplasmic, nuclear, and nucleolar proteomes. nih.gov This allowed the researchers to track the localization of both viral and host proteins during infection. nih.gov

The ability to trace labeled amino acids into specific fractions is crucial for understanding the spatial dynamics of the proteome and how these dynamics are altered in response to cellular signals or pathological conditions.

Investigating Protein Dynamics within Subcellular Compartments and Organelles

The eukaryotic cell is highly compartmentalized, and understanding protein dynamics within specific subcellular locations is essential for elucidating their function. nih.gov Techniques that combine stable isotope labeling with methods for spatial proteomics are at the forefront of this research area.

One such innovative method is "prox-SILAC," which integrates proximity-dependent protein labeling (like APEX2/HRP) with pulse-SILAC. nih.gov This allows for the mapping of newly synthesized proteins with subcellular spatial resolution. In this technique, an enzyme that biotinylates nearby proteins is targeted to a specific organelle, such as the mitochondrial matrix or the endoplasmic reticulum lumen. nih.gov Following a pulse with heavy-labeled amino acids, the proximity labeling is triggered, biotinylating all nearby proteins, both old and new. nih.gov Subsequent enrichment of these biotinylated proteins and mass spectrometry analysis reveals the turnover dynamics of proteins within that specific subcellular compartment. nih.gov

This powerful approach has been used to reveal heterogeneous protein turnover dynamics within large protein complexes like the mitochondrial ribosome and respiratory complexes, providing insights into their assembly mechanisms. nih.gov Furthermore, methods like Dynamic Organellar Maps combine SILAC with subcellular fractionation to globally map protein translocation events between organelles. elifesciences.org

Advances in Subcellular Proteome Dynamics:

TechniqueApplicationKey Insight
prox-SILACMapping proteome dynamics in the mitochondrial matrix and ER lumen.Revealed heterogeneous turnover rates within mitochondrial protein complexes, shedding light on their assembly. nih.gov
SILAC with subcellular fractionationAnalysis of coronavirus-infected Vero cells.Quantified changes in protein abundance in cytoplasmic, nuclear, and nucleolar fractions, tracking viral protein localization. nih.gov
Dynamic Organellar MapsGlobal mapping of protein translocation in HeLa cells.Generated a database with localization and copy number information for over 8700 proteins, enabling a quantitative view of cell anatomy. elifesciences.org

Advanced Research Applications and Methodological Developments Utilizing L Leucine N T Boc 2 13c

In Vitro Enzymatic Reaction Mechanism Elucidation with Site-Specific Labeling

The strategic placement of a ¹³C label in L-leucine provides a powerful probe for investigating enzymatic reaction mechanisms in vitro. By tracking the fate of the labeled carbon atom through enzymatic transformations, researchers can gain detailed insights into reaction pathways, intermediate formation, and the stereochemistry of enzymatic processes. For instance, in studies of enzymes involved in amino acid metabolism, L-LEUCINE-N-T-BOC (2-¹³C) can be used to follow the conversion of leucine (B10760876) into its various metabolites. The protective N-t-BOC group can be removed under specific conditions to allow the amino acid to enter enzymatic pathways, and the ¹³C label serves as a spectroscopic marker, often detected by Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This approach allows for the unambiguous identification of bond cleavage and formation events at the labeled position, providing critical evidence for proposed catalytic mechanisms.

Precursor for Stereospecific Labeling of Complex Biomolecules (e.g., Peptides, Natural Products)

L-LEUCINE-N-T-BOC (2-¹³C) is a crucial precursor for the synthesis of stereospecifically labeled complex biomolecules such as peptides and natural products. researchgate.netresearchgate.net The N-t-BOC protecting group is widely used in solid-phase peptide synthesis, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. By incorporating (2-¹³C)-leucine at specific positions within a peptide sequence, researchers can introduce a spectroscopic probe to study protein structure, dynamics, and interactions. copernicus.orgresearchgate.net

This technique is particularly valuable in NMR studies of large proteins, where selective labeling helps to simplify complex spectra and allows for the unambiguous assignment of signals. nih.gov For example, the introduction of ¹³C-labeled leucine residues can provide specific distance restraints that are crucial for determining the three-dimensional structure of proteins. nih.govmpg.de Furthermore, in the biosynthesis of natural products, labeled precursors like (2-¹³C)-leucine can be fed to microorganisms to trace their incorporation into the final product, thereby elucidating complex biosynthetic pathways. mdpi.com

Development of Novel Analytical Techniques for (2-13C) Leucine-Derived Metabolites and Macromolecules

The use of L-LEUCINE-N-T-BOC (2-¹³C) has spurred the development of advanced analytical methods for detecting and quantifying its metabolites and the macromolecules into which it is incorporated. mpg.dephysiology.orgchempep.com Mass spectrometry (MS) and NMR spectroscopy are the primary techniques employed. chempep.com

High-resolution MS can distinguish between molecules with and without the ¹³C label, allowing for precise quantification of labeled and unlabeled species. oup.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the isotopic enrichment in various metabolites. physiology.orgoup.com For instance, the analysis of plasma for [¹³C]leucine and its metabolites like α-ketoisocaproate (α-KIC) provides key data for kinetic studies of leucine metabolism. physiology.org

NMR spectroscopy, particularly ¹³C-NMR, offers detailed structural information. chempep.com Multidimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹³C label with attached protons, providing specific information about the local environment of the labeled leucine residue within a protein. copernicus.org These advanced analytical methods are essential for extracting meaningful biological information from tracer experiments. oup.com

Analytical TechniqueApplication for (2-¹³C) Leucine AnalysisKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of plasma [¹³C]leucine and α-[¹³C]KIC enrichment. physiology.orgEnables determination of leucine turnover, oxidation, and incorporation into protein. physiology.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of ¹³C-labeled metabolites in complex biological samples. oup.comAllows for tracing metabolic pathways and identifying novel metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural and dynamic studies of proteins with selectively incorporated [¹³C]leucine. nih.govProvides site-specific information on protein conformation and interactions. mpg.de

Integration with Multi-Omics Technologies (e.g., Fluxomics, Metabolomics, Proteomics)

L-LEUCINE-N-T-BOC (2-¹³C) is increasingly integrated into multi-omics approaches to provide a more holistic understanding of cellular metabolism. nih.govmdpi.com These studies combine data from metabolomics, proteomics, and fluxomics to create comprehensive models of biological systems. nih.gov

Metabolomics studies utilize ¹³C-labeled leucine to trace the flow of carbon through metabolic pathways, identifying and quantifying downstream metabolites. nih.govnih.gov This helps to map active metabolic routes and identify metabolic bottlenecks. nih.gov For example, tracing the metabolism of [U-¹³C]leucine in cultured astroglial cells revealed the production of labeled alanine, citrate, glutamine, lactate, and succinate, in addition to previously known metabolites. nih.gov

Proteomics benefits from stable isotope labeling with amino acids in cell culture (SILAC), where ¹³C-leucine can be used to quantitatively compare protein abundance between different cell populations. chempep.com

Fluxomics , or metabolic flux analysis (MFA), uses the distribution of ¹³C in metabolites to calculate the rates (fluxes) of metabolic reactions. biotechnologia-journal.org By feeding cells a ¹³C-labeled substrate like (2-¹³C)-leucine and measuring the isotopic enrichment patterns in various intracellular metabolites, researchers can construct detailed flux maps of central carbon metabolism. tum.denih.gov This integrated approach provides a dynamic view of cellular function that is not achievable with any single omics technology alone. nih.govmdpi.com For instance, multi-omics studies in Yarrowia lipolytica revealed that the degradation pathways for ketogenic amino acids, including leucine, were transcriptionally activated to provide precursors for the synthesis of valuable compounds. nih.gov

Omics TechnologyIntegration with (2-¹³C) LeucineResearch Insights
Metabolomics Tracing the fate of the ¹³C label into downstream metabolites. nih.govMapping active metabolic pathways and identifying novel metabolic products. nih.govnih.gov
Proteomics Quantitative comparison of protein expression levels using SILAC. chempep.comUnderstanding changes in the proteome in response to various stimuli.
Fluxomics (MFA) Calculating metabolic reaction rates based on ¹³C labeling patterns. biotechnologia-journal.orgtum.deQuantifying the flow of carbon through metabolic networks and identifying regulatory nodes. nih.gov

Theoretical Considerations for Isotope Effects and Label Scrambling in Metabolic Pathways

When using isotopically labeled compounds like L-LEUCINE-N-T-BOC (2-¹³C), it is crucial to consider two theoretical aspects: kinetic isotope effects (KIEs) and label scrambling.

Kinetic Isotope Effects (KIEs) arise because the heavier ¹³C isotope forms slightly stronger chemical bonds than the more common ¹²C isotope. nih.gov This can lead to slower reaction rates for molecules containing ¹³C at or near the site of bond cleavage in an enzymatic reaction. nih.gov While often assumed to be negligible in metabolic flux analysis, studies have shown that KIEs can influence the ¹³C labeling patterns of intracellular metabolites and may need to be accounted for in highly accurate flux estimations. nih.gov

Label Scrambling refers to the redistribution of the isotopic label to other positions within the molecule or to other molecules through metabolic interconversions. nih.gov For example, the carbon skeleton of leucine can be catabolized and its labeled carbons can enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. From there, the ¹³C label can be incorporated into other amino acids and metabolites, a process known as scrambling. nih.gov Understanding the potential for label scrambling is essential for the correct interpretation of tracer studies. Studies have shown that while some scrambling occurs, the level is often lower for ¹³C labeling compared to ¹⁵N labeling. nih.govresearchgate.net For instance, in E. coli, the ¹³C labeling efficiency for leucine can be greater than 80%, indicating relatively low scrambling. nih.govresearchgate.net In some cases, scrambling can be minimized by adding an excess of unlabeled amino acids to the culture medium, which shifts metabolic equilibria. biorxiv.org

Conclusion and Future Directions in L Leucine N T Boc 2 13c Research

Summary of Key Contributions to Metabolic and Protein Dynamics Research

L-LEUCINE-N-T-BOC:H2O (2-13C) is a specialized, isotopically labeled variant of the essential amino acid leucine (B10760876). The incorporation of a heavy carbon isotope (¹³C) at the second carbon position, along with the N-t-BOC protecting group, makes it a powerful tool for tracing metabolic pathways. Stable isotope tracers like ¹³C-labeled leucine have been pivotal in advancing the field of metabolic research, allowing for the quantification of metabolic reactions in living systems that would be difficult or impossible with other methods. ckisotopes.com Early and ongoing research has heavily focused on protein "turnover"—the concurrent processes of protein synthesis and breakdown. ckisotopes.com

The primary contribution of labeled leucine is in measuring the rates of protein synthesis in various tissues. cambridge.org The method using L-[1-¹³C]leucine is widely considered the reference standard for estimating whole-body protein metabolism. cambridge.org By administering the tracer and measuring its incorporation into tissue proteins over time, researchers can calculate the fractional synthetic rate (FSR) of proteins. ckisotopes.com This technique has been extensively applied in muscle physiology to understand how stimuli like exercise and nutrition impact muscle protein synthesis. physoc.org For example, studies using L-[1-¹³C]leucine-labeled whey and casein proteins demonstrated that both types of protein similarly increase myofibrillar protein synthesis in the hours following resistance exercise. physiology.org

Beyond muscle, these tracers have provided crucial insights into the high turnover rates of proteins in the liver and gut. cambridge.org Recent ex vivo studies on intact human liver tissue have used a full panel of ¹³C-labeled amino acids, including leucine, to map metabolic activities, confirming known pathways and uncovering unexpected ones, such as de novo creatine (B1669601) synthesis. diva-portal.org This highlights the compound's role in providing a detailed, dynamic picture of protein and amino acid metabolism across different physiological and disease states. cambridge.organr.fr

Table 1: Research Findings Using ¹³C-Leucine Tracers

Research AreaKey FindingOrganism/SystemCitation
Exercise Physiology Ingestion of whey or casein labeled with L-[1-¹³C]leucine after resistance exercise resulted in a similar and significant increase in myofibrillar protein synthesis over a 6-hour period.Human physiology.org
Whole-Body Protein Turnover The L-[1-¹³C]leucine tracer method is considered the reference for quantifying whole-body protein synthesis, breakdown, and oxidation.Human cambridge.org
Organ-Specific Metabolism Isotope tracing revealed that tissues like the liver and gut have much higher protein turnover rates than skeletal muscle.Human cambridge.org
Human Liver Metabolism Ex vivo tracing with ¹³C-labeled amino acids in human liver tissue slices identified active branched-chain amino acid catabolism and de novo creatine synthesis.Human Liver Tissue diva-portal.org

Unresolved Questions and Emerging Research Avenues in Isotopic Tracing

Despite its extensive use, several challenges and unresolved questions remain in isotopic tracing with compounds like L-LEUCINE-N-T-BOC (2-13C). A primary challenge is the "precursor pool problem": for accurate calculation of protein synthesis, one must know the isotopic enrichment of the direct precursor, the aminoacyl-tRNA pool. cambridge.org Direct measurement is difficult, so researchers often use proxies like plasma or intracellular free amino acid enrichment, which can introduce inaccuracies. cambridge.org

Another area of active research is moving beyond bulk tissue analysis. Traditional methods homogenize tissue samples, making it impossible to distinguish the metabolic contributions of different cell types within a complex tissue. nih.gov Emerging research avenues aim to overcome this by combining isotopic tracing with techniques that can isolate specific cell populations or analyze metabolites in a spatially resolved manner. nih.gov

Future research is heading in several exciting directions:

Fluxomics and Multi-Isotope Labeling : The integration of stable isotope tracers with metabolomics, termed 'fluxomics', allows for the dynamic monitoring of flux through multiple metabolic pathways simultaneously. physoc.orgnih.gov Using tracers like [U-¹³C,¹⁵N]-valine has already shown promise in animal models, and combining different isotopic labels (e.g., ¹³C-leucine with deuterium (B1214612) oxide, D₂O) could provide a more holistic picture of metabolism. physoc.orgnih.gov

Single-Cell and Spatial Analysis : Advances in mass spectrometry imaging and spatial metabolomics may soon allow for isotopic tracing within intact tissues, preserving the architectural context and providing cell-specific metabolic data. nih.gov While technical limitations like resolution and sensitivity still exist, this is a rapidly advancing field. nih.gov

Dynamic Proteomics : Combining stable isotope labeling with advanced proteomics allows for the measurement of synthesis and turnover rates of individual proteins, rather than just bulk protein fractions. nih.gov This "dynamic proteomics" approach provides a much deeper understanding of how specific protein pathways are regulated. nih.govresearchgate.net

Potential for Novel Applications and Methodological Innovations in Biological Systems

The future of research using L-LEUCINE-N-T-BOC (2-13C) and similar tracers is bright, with significant potential for new applications and methodological improvements. As analytical technologies like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy continue to advance, their increased sensitivity and resolution will broaden the scope of isotopic studies. mdpi.comchempep.com

Methodological innovations are key to expanding the utility of these tracers:

Advanced Analytical Platforms : The continued development of MS and NMR technologies enables the detection of minute isotopic enrichments. nih.gov This allows for studies using smaller tracer amounts and the analysis of smaller biological samples, which is particularly important for research in sensitive populations or for obtaining "virtual biopsies" from biofluids. ckisotopes.comnih.gov

Automated Computational Tools : Interpreting the complex datasets from isotope tracing experiments is a significant bottleneck. biorxiv.org The development of automated pipelines and advanced computational algorithms to calculate metabolic fluxes and their uncertainty is crucial for improving the accuracy, robustness, and applicability of these methods in diverse metabolic studies. biorxiv.org

Integration with 'Omics' : A major future direction is the integration of stable isotope tracing data with other systems biology data, such as genomics, transcriptomics, and proteomics. nih.gov This multi-omics approach will provide a more complete and integrated understanding of how biological systems are regulated from the gene to the functional protein level.

Novel applications are emerging that extend beyond traditional protein synthesis measurements. For example, tracing the ¹³C label from leucine can elucidate its contribution to other metabolic pathways, such as the synthesis of ketone bodies or cholesterol, providing new insights into branched-chain amino acid metabolism and its dysregulation in disease. researchgate.net Furthermore, combining isotopic labeling with techniques like electron spin echo envelope modulation (ESEEM) spectroscopy can provide detailed information on the local secondary structure of proteins in membranes. nih.gov

Table 2: Future Directions in Isotopic Tracer Research

Area of InnovationDescriptionPotential Impact
Methodological Advancement Combining stable isotope tracers with 'omics' technologies like proteomics and metabolomics.Provides an integrated, holistic view of metabolic regulation and individual protein dynamics. nih.gov
Analytical Technology Increased sensitivity and resolution of mass spectrometry and NMR.Enables analysis of smaller samples, use of lower tracer doses, and expanded applications like "virtual biopsies". ckisotopes.comnih.gov
Computational Tools Development of automated pipelines for metabolic flux analysis from complex isotopic datasets.Increases accuracy and throughput of data interpretation, making the techniques more broadly applicable. biorxiv.org
Novel Applications Tracing the fate of leucine's carbon skeleton into other metabolic pathways (e.g., ketogenesis).Offers new insights into the regulation of branched-chain amino acid catabolism and its role in disease. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of L-LEUCINE-N-T-BOC:H2O (2-13C) to ensure high isotopic purity?

  • Methodological Answer :

  • Step 1 : Use Boc-protected L-leucine as the starting material and incorporate 13C at the C2 position via enzymatic or chemical carboxylation reactions. Monitor isotopic incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Step 2 : Purify the product using recrystallization or reverse-phase HPLC to remove unlabeled byproducts. Confirm purity (>98%) via HPLC with UV detection at 214 nm .
  • Step 3 : Verify isotopic enrichment (99% 13C) using isotope-ratio mass spectrometry (IRMS) or 13C-NMR. For example, the 13C signal at ~55 ppm (C2 carbon) should dominate in NMR spectra .

Q. What characterization techniques are critical for validating the structure and isotopic labeling of L-LEUCINE-N-T-BOC:H2O (2-13C)?

  • Methodological Answer :

  • Primary Techniques :
  • 13C-NMR : Confirm the position and enrichment of the 13C label by analyzing chemical shifts specific to the C2 carbon. For example, compare shifts to unlabeled analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Detect the molecular ion peak (e.g., [M+H]+) and verify isotopic mass differences (e.g., +1 Da for 13C) .
  • Secondary Techniques :
  • Infrared Spectroscopy (IR) : Identify Boc-group vibrations (e.g., carbonyl stretch at ~1680 cm⁻¹) to confirm protection status .
  • Elemental Analysis : Ensure stoichiometric consistency, particularly for carbon and nitrogen content .

Advanced Research Questions

Q. How can isotopic dilution be minimized during peptide synthesis when using L-LEUCINE-N-T-BOC:H2O (2-13C) as a labeled building block?

  • Methodological Answer :

  • Strategy 1 : Use excess labeled amino acid (2–3 equivalents) during solid-phase peptide synthesis (SPPS) to outcompete unlabeled contaminants. Monitor coupling efficiency via Kaiser test or FTIR .
  • Strategy 2 : Employ orthogonal protecting groups (e.g., Fmoc for temporary protection) to reduce side reactions that might hydrolyze the Boc group and release unlabeled leucine .
  • Strategy 3 : Analyze post-synthesis peptides via LC-MS/MS to quantify isotopic purity. Correct for dilution using calibration curves based on known 13C/12C ratios .

Q. What experimental approaches resolve discrepancies in kinetic data observed when using L-LEUCINE-N-T-BOC:H2O (2-13C) in enzyme inhibition studies?

  • Methodological Answer :

  • Approach 1 : Conduct isotopic tracing experiments to distinguish between isotope effects (e.g., 13C-induced changes in binding affinity) and experimental artifacts. Compare kinetic parameters (Km, Vmax) with unlabeled substrates .
  • Approach 2 : Use computational modeling (e.g., density functional theory) to predict 13C-induced electronic effects on enzyme-substrate interactions. Validate predictions via stopped-flow spectroscopy .
  • Approach 3 : Replicate experiments under controlled conditions (pH, temperature) to isolate variables. For example, inconsistencies in pH-dependent binding can be resolved using buffered systems with ISEs (ion-selective electrodes) .

Q. How can researchers design controlled studies to investigate the metabolic stability of L-LEUCINE-N-T-BOC:H2O (2-13C) in cell cultures?

  • Methodological Answer :

  • Design Framework :
  • PICO Framework :
  • Population : Human hepatocyte cell lines (e.g., HepG2).
  • Intervention : Incubation with 13C-labeled leucine (10–100 µM).
  • Comparison : Unlabeled leucine under identical conditions.
  • Outcome : Quantify 13C-labeled metabolites (e.g., α-ketoisocaproate) via LC-MS over 24–72 hours .
  • FINER Criteria : Ensure the study is feasible (e.g., accessible LC-MS), novel (e.g., first use in hepatocytes), and ethically compliant (e.g., cell line protocols) .
  • Data Analysis : Use kinetic modeling (e.g., Michaelis-Menten) to compare metabolic turnover rates. Address variability via triplicate experiments and ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.